Dimethylphenylphosphine (CAS 672-66-2) vs. Triaryl- and Trialkylphosphines: 13.2x Faster Reaction Rate in Indenyl Iron Migratory Insertion
In a direct head-to-head kinetic study of the alkyl migratory insertion in the indenyliron(II) complex (η5-C9H7)Fe(CO)2Me, dimethylphenylphosphine (PMe2Ph) exhibited a reaction rate constant (k2K) of 7.4 × 10⁻⁴ M⁻¹ s⁻¹, which is 13.2 times greater than that of triphenylphosphine (PPh3) (5.6 × 10⁻⁵ M⁻¹ s⁻¹) and 10.6 times greater than that of methyldiphenylphosphine (PMePh2) (7.0 × 10⁻⁵ M⁻¹ s⁻¹). The rate trend clearly follows decreasing cone angle and increasing ligand basicity: PPh3 < PMePh2 < PMe2Ph < PMe3 [1].
| Evidence Dimension | Reaction Rate Constant (k2K) for Alkyl Migratory Insertion |
|---|---|
| Target Compound Data | 7.4 × 10⁻⁴ M⁻¹ s⁻¹ |
| Comparator Or Baseline | PPh3: 5.6 × 10⁻⁵ M⁻¹ s⁻¹; PMePh2: 7.0 × 10⁻⁵ M⁻¹ s⁻¹; PMe3: 9.4 × 10⁻⁴ M⁻¹ s⁻¹ |
| Quantified Difference | PMe2Ph is 13.2x faster than PPh3 and 10.6x faster than PMePh2 |
| Conditions | Toluene, 40.0 °C, (η5-C9H7)Fe(CO)2Me complex |
Why This Matters
This quantifies the significant kinetic advantage of using PMe2Ph over more sterically hindered or less basic phosphines, directly impacting reaction efficiency and throughput in catalytic applications.
- [1] D. Monti, M. Bassetti. Mechanism of the Migratory Insertion of Carbon Monoxide in the Indenyliron(II) System - Detectable Intermediates in an Associative Pathway. Journal of the American Chemical Society, 1993, 115 (11), 4658-4664. DOI: 10.1021/ja00064a029 View Source
